molecular formula C25H22N2O2 B11337414 N-(8-ethoxyquinolin-5-yl)-2,2-diphenylacetamide

N-(8-ethoxyquinolin-5-yl)-2,2-diphenylacetamide

Cat. No.: B11337414
M. Wt: 382.5 g/mol
InChI Key: BNROYPBVVXMTBG-UHFFFAOYSA-N
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Description

N-(8-ethoxyquinolin-5-yl)-2,2-diphenylacetamide is a chemical compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-ethoxyquinolin-5-yl)-2,2-diphenylacetamide typically involves the reaction of 8-ethoxyquinoline with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(8-ethoxyquinolin-5-yl)-2,2-diphenylacetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(8-ethoxyquinolin-5-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and inhibit the activity of certain enzymes involved in DNA replication and repair. This leads to the disruption of cellular processes and ultimately results in cell death. The compound also interacts with various signaling pathways, leading to the modulation of cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-ethoxyquinolin-5-yl)-2,2-diphenylacetamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the ethoxy group at the 8-position of the quinoline ring and the diphenylacetamide moiety contribute to its unique chemical and biological properties. This compound has shown promising results in various scientific research applications, making it a valuable candidate for further study .

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

N-(8-ethoxyquinolin-5-yl)-2,2-diphenylacetamide

InChI

InChI=1S/C25H22N2O2/c1-2-29-22-16-15-21(20-14-9-17-26-24(20)22)27-25(28)23(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-17,23H,2H2,1H3,(H,27,28)

InChI Key

BNROYPBVVXMTBG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=CC=N2

Origin of Product

United States

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